molecular formula C11H11N5O B11079433 (9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile

(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile

Cat. No.: B11079433
M. Wt: 229.24 g/mol
InChI Key: QPOWQQUVBORCOC-UHFFFAOYSA-N
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Description

[9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE typically involves the condensation of appropriate hydrazides with substituted benzaldehydes in ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . The resulting Schiff bases are then cyclized to form the triazoloquinazoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE lies in its specific triazoloquinazoline scaffold, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and its potential as a therapeutic agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

2-(9-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-4-yl)acetonitrile

InChI

InChI=1S/C11H11N5O/c12-5-6-15-9-4-2-1-3-8(9)10(17)16-11(15)13-7-14-16/h7H,1-4,6H2

InChI Key

QPOWQQUVBORCOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=NC=N3)N2CC#N

Origin of Product

United States

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